N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methoxybenzamide
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Overview
Description
N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C19H22N6O2 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.18042397 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiolabelled Angiotensin II Antagonists for Imaging
N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methoxybenzamide and related compounds have been explored for their potential in medical imaging, particularly in the context of angiotensin II, AT1 receptor imaging. [11C]L-159,884, a closely related compound, has shown promise as a potent and selective ligand for the AT1 receptor, highlighting the relevance of such molecules in developing radiotracers for diagnostic purposes (Hamill et al., 1996).
Antiproliferative Activity against Cancer Cell Lines
Research into structurally similar compounds has uncovered significant antiproliferative activities. For example, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide demonstrated marked inhibition against various human cancer cell lines, including colon cancer, lung adenocarcinoma, and gastric cancer. This suggests potential applications in cancer therapy, focusing on targeted treatment strategies (Huang et al., 2020).
Development of Anti-Inflammatory and Analgesic Agents
Compounds derived from visnaginone and khellinone, which share structural motifs with this compound, have been synthesized and shown to have COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. This opens up avenues for the development of new therapeutic agents in the management of inflammation and pain (Abu‐Hashem et al., 2020).
Exploration in Antimicrobial Compounds
A series of derivatives incorporating a thiazole ring and related to this compound have been synthesized and screened for antimicrobial activity. These studies have identified compounds with significant inhibitory action against a range of bacteria and fungi, suggesting potential applications in treating microbial infections (Desai et al., 2013).
Antifungal Applications
Synthesized derivatives have shown promising antifungal effects against various types of fungi, including Aspergillus terreus and Aspergillus niger. This suggests potential utility in developing antifungal agents to address fungal infections (Jafar et al., 2017).
Future Directions
Properties
IUPAC Name |
N-[2-[[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-13-14(2)25(12-24-13)18-10-17(22-11-23-18)20-7-8-21-19(26)15-5-4-6-16(9-15)27-3/h4-6,9-12H,7-8H2,1-3H3,(H,21,26)(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNMPFTWUKPMFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=NC=NC(=C2)NCCNC(=O)C3=CC(=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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